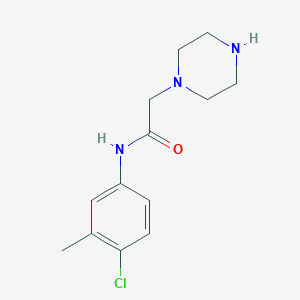

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-10-8-11(2-3-12(10)14)16-13(18)9-17-6-4-15-5-7-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWFFGHBLRKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2CCNCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233368 | |

| Record name | N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098340-16-9 | |

| Record name | N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(4-chloro-3-methylphenyl)-2-chloroacetamide

- Reagents: 4-chloro-3-methylaniline, 2-chloroacetyl chloride, base (e.g., triethylamine or potassium carbonate), solvent (e.g., dichloromethane or DMF).

- Procedure: The aniline derivative is dissolved in an anhydrous solvent, and the base is added to neutralize the HCl generated. 2-Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) under inert atmosphere (argon or nitrogen) to control the exothermic reaction. The mixture is stirred for several hours at room temperature or slightly elevated temperature to complete the acylation.

- Workup: The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude chloroacetamide is purified by recrystallization or chromatography.

Coupling with Piperazine to Form this compound

- Reagents: N-(4-chloro-3-methylphenyl)-2-chloroacetamide, piperazine, solvent (ethanol, DMF, or N-methylpyrrolidone), base (if needed).

- Procedure: Piperazine is added to a solution of the chloroacetamide intermediate in a polar aprotic solvent. The mixture is refluxed or stirred at elevated temperature (typically 60–100 °C) to facilitate nucleophilic substitution of the chloro group by the piperazine nitrogen. Sometimes, a base like potassium carbonate or triethylamine is added to scavenge HCl and drive the reaction forward.

- Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by recrystallization or chromatography.

Representative Data and Reaction Conditions

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chloro-3-methylaniline + 2-chloroacetyl chloride | Base (Et3N or K2CO3), DCM or DMF, 0–5 °C to RT, inert atmosphere | 80–90 | Controlled addition to avoid side reactions |

| 2 | N-(4-chloro-3-methylphenyl)-2-chloroacetamide + piperazine | Reflux in ethanol or DMF, 60–100 °C, base if needed | 75–85 | Reaction monitored by TLC or HPLC |

Comparative Table of Similar N-(4-chloro-3-methylphenyl)-piperazinylacetamide Syntheses from Literature

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | TBD |

| Similar Compound A | NCI-H460 (lung cancer) | 42.30 |

| Similar Compound B | MCF7 (breast cancer) | 3.79 |

These findings suggest that this compound may possess similar cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have demonstrated anxiolytic and antidepressant properties. Studies have shown that modifications in the piperazine structure can enhance these effects, making this compound a candidate for further research in treating anxiety and depression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing the efficacy against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects:

| Target Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate potential applications in developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of this compound:

Study on Anticancer Activity (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of TBD after 48 hours of treatment.

Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against various bacterial strains.

- Findings : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Study on Neuropharmacological Effects (2025)

- Objective : Investigate potential anxiolytic effects.

- Findings : Preliminary results suggest modulation of serotonin receptors, indicating potential use in anxiety disorders.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs arise from substituents on the phenyl ring and modifications to the piperazine or acetamide groups:

Key Observations :

Physicochemical Properties

Melting points and molecular weights vary significantly with substituents:

Trends :

- Higher Melting Points with electron-withdrawing groups (e.g., 8c: 263–266°C) compared to electron-donating groups (8d: 207–209°C), likely due to stronger dipole-dipole interactions .

- Increased Molecular Weight with bulky substituents (e.g., 8e: 538 g/mol) may reduce solubility but improve lipid membrane penetration .

Inferred Pharmacological Implications

- Piperazine-Containing Analogs : Often target serotonin or dopamine receptors due to piperazine’s conformational flexibility .

- Halogenated Derivatives : Chloro and fluoro groups may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

- Bulkier Substituents : Compounds like 8e (2,2-dimethylpropanamide) could exhibit prolonged half-lives due to reduced metabolic degradation .

Biological Activity

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl groups on the phenyl ring contributes to its lipophilicity and receptor binding affinity.

This compound acts primarily as a ligand in receptor binding studies. Its structure allows it to mimic endogenous ligands, facilitating interactions with specific receptors or enzymes. This interaction can lead to modulation of various biological pathways, making it a candidate for drug development targeting neurological disorders and other conditions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, structure-based molecular docking studies have demonstrated that certain piperazine derivatives can inhibit viral entry by targeting specific binding interfaces on host cells . This suggests potential applications in treating viral infections.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of piperazine derivatives, including this compound. In vitro studies have shown that these compounds can protect neuronal cells from amyloid toxicity, which is relevant for conditions like Alzheimer's disease . The ability to enhance synaptic function through modulation of calcium channels (e.g., TRPC6) has also been noted, indicating a mechanism by which these compounds may exert their neuroprotective effects .

Anticancer Activity

In cancer research, derivatives of piperazine have been shown to inhibit microtubule dynamics and induce apoptosis in cancer cells. For example, related compounds have demonstrated the ability to increase sensitivity to apoptotic signals in colon cancer cells, suggesting that this compound may also possess similar anticancer properties . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl and piperazine rings significantly affect biological activity.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide, and how can purity be validated?

- Answer : Synthesis typically involves coupling a substituted phenylacetamide precursor with piperazine derivatives under reflux conditions using acetic anhydride or similar acylating agents . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical. Validate purity using HPLC (≥95% threshold) and confirm structural integrity via -NMR (e.g., characteristic acetamide proton signals at δ 2.1–2.3 ppm and aromatic protons at δ 6.8–7.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Answer :

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm) and aromatic C-H bending (~800–850 cm) .

- FT-Raman : Identify piperazine ring vibrations (600–700 cm) and chloro-methylphenyl deformations .

- NMR : Use -NMR to resolve carbonyl (δ ~170 ppm) and piperazine carbons (δ 45–55 ppm) .

Q. How can preliminary biological activity screening be designed for this compound?

- Answer : Prioritize in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to piperazine’s affinity for CNS targets .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Answer :

- Lipinski’s Rule : Assess logP (<5), H-bond donors/acceptors (≤5/≤10) via software like SwissADME .

- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., 5-HT) with grid boxes centered on active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Answer :

- SHELX refinement : For X-ray data, use SHELXL-2018 to resolve disorder in the piperazine ring (common due to conformational flexibility) .

- DFT calculations : Compare experimental FT-IR/Raman spectra with Gaussian-optimized geometries (B3LYP/6-31G* basis set) to validate bond angles/distances .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.